

# An In-depth Technical Guide to 2-Chloro-3,6-difluorobenzaldehyde

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## Compound of Interest

Compound Name: 2-Chloro-3,6-difluorobenzaldehyde

Cat. No.: B1303778

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Chloro-3,6-difluorobenzaldehyde**, a key chemical intermediate in various synthetic processes, particularly in the pharmaceutical industry. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis, and its significant applications in drug development.

## Core Properties of 2-Chloro-3,6-difluorobenzaldehyde

CAS Number: 261762-39-4[\[1\]](#)

This versatile compound is a solid at room temperature and is utilized as a building block in the synthesis of more complex molecules.[\[2\]](#)[\[3\]](#) High purity grades, typically  $\geq 99.0\%$ , are available for specialized applications in research and development.[\[2\]](#)

## Quantitative Data Summary

Property	Value	Source
Molecular Formula	$C_7H_3ClF_2O$	PubChem
Molecular Weight	176.55 g/mol	PubChem
Melting Point	46-50 °C	Sigma-Aldrich
Boiling Point	$206.4 \pm 35.0$ °C at 760 Torr	ChemicalBook
Flash Point	110 °C (closed cup)	ChemicalBook
Purity	≥99.0%	Various Suppliers

## Synthesis Protocol

A common and effective method for the laboratory-scale synthesis of **2-Chloro-3,6-difluorobenzaldehyde** involves the ortho-lithiation of 2-chloro-1,4-difluorobenzene followed by formylation.[4]

## Experimental Protocol: Synthesis of 2-Chloro-3,6-difluorobenzaldehyde[4]

Materials:

- 2-chloro-1,4-difluorobenzene (1.78g, 12.0mmol)
- Anhydrous tetrahydrofuran (THF) (50mL)
- Lithium diisopropylamide (LDA) (1.8M in THF, 7.3mL, 13.2mmol)
- N,N-dimethylformamide (DMF) (1.05g, 14.4mmol)
- Acetic acid
- Water
- Ethyl acetate
- 1M Hydrochloric acid solution

- Brine
- Magnesium sulfate

Procedure:

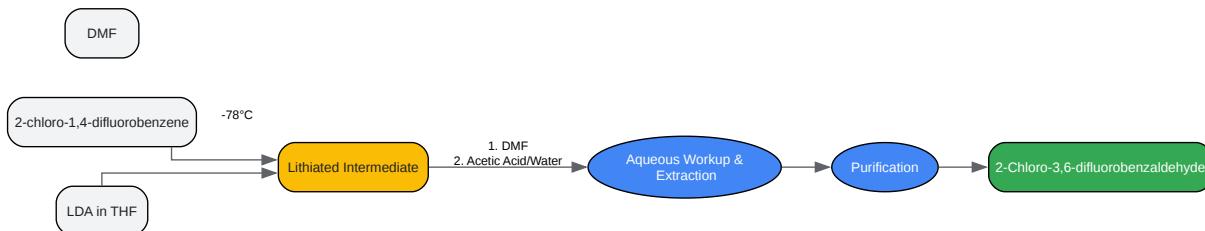
- Dissolve 2-chloro-1,4-difluorobenzene in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
- Cool the solution to -78°C using a dry ice/acetone bath.
- Slowly add lithium diisopropylamide (LDA) solution dropwise to the cooled mixture.
- Stir the reaction mixture at -78°C for 30 minutes.
- Add N,N-dimethylformamide (DMF) dropwise to the reaction mixture.
- Continue stirring at -78°C for an additional 15 minutes.
- Quench the reaction by adding acetic acid, followed by water.
- Allow the mixture to warm to room temperature.
- Transfer the mixture to a separatory funnel and extract the organic phase with ethyl acetate.
- Wash the combined organic layers sequentially with 1M hydrochloric acid solution and brine.
- Dry the organic phase over anhydrous magnesium sulfate.
- Filter and concentrate the solution under reduced pressure to yield the crude product.
- The crude **2-Chloro-3,6-difluorobenzaldehyde** can be further purified by column chromatography or recrystallization to achieve higher purity. A reported yield for this process is 71%.<sup>[4]</sup>

Characterization:

The final product can be characterized using various spectroscopic methods:

- GC-MS: Rt = 3.25 min, MS (ESI+): m/z = 177 [M+H]<sup>+</sup><sup>[4]</sup>

## Synthesis Workflow Diagram



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Caption: Synthetic workflow for **2-Chloro-3,6-difluorobenzaldehyde**.

## Applications in Drug Development

**2-Chloro-3,6-difluorobenzaldehyde** serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.<sup>[2]</sup> Its application extends to the preparation of downstream products such as 2-chloro-3,6-difluorobenzonitrile.<sup>[4]</sup>

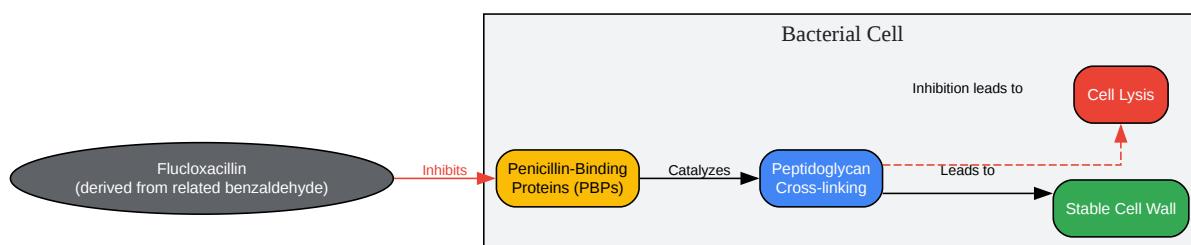
A notable, albeit structurally related compound, 2-chloro-6-fluorobenzaldehyde, is a key precursor in the synthesis of the penicillinase-resistant antibiotics flucloxacillin and dicloxacillin.<sup>[5][6][7]</sup> The principles of its incorporation into these complex molecules can be informative for the potential applications of **2-Chloro-3,6-difluorobenzaldehyde**.

## Role in Antibiotic Synthesis

The synthesis of isoxazolyl penicillins like flucloxacillin involves the conversion of the benzaldehyde derivative into a substituted isoxazole carbonyl chloride. This activated intermediate is then coupled with 6-aminopenicillanic acid (6-APA), the core of the penicillin molecule.<sup>[5]</sup>

## Signaling Pathway of Resultant Antibiotics (e.g., Flucloxacillin)

Flucloxacillin, and other  $\beta$ -lactam antibiotics, function by inhibiting the synthesis of the bacterial cell wall. They specifically target and covalently bind to penicillin-binding proteins (PBPs), which are essential bacterial enzymes for the final steps of peptidoglycan synthesis. By inhibiting the transpeptidation reaction, these antibiotics prevent the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately bacterial cell lysis.<sup>[5]</sup>



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Caption: Mechanism of action of  $\beta$ -lactam antibiotics.

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